(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-amine core, a piperidin-3-yl group, and a chlorinated phenyl ring with a pyridin-2-ylmethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, the introduction of the piperidin-3-yl group, and the attachment of the chlorinated phenyl ring with the pyridin-2-ylmethoxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorinated phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives.
Brominated analogs: Compounds with bromine substituents instead of chlorine.
Iodinated analogs: Compounds with iodine substituents instead of chlorine.
Uniqueness
The uniqueness of ®-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H22ClN7O |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7O/c23-17-10-14(6-7-18(17)31-12-15-4-1-2-9-26-15)20-19-21(24)27-13-28-22(19)30(29-20)16-5-3-8-25-11-16/h1-2,4,6-7,9-10,13,16,25H,3,5,8,11-12H2,(H2,24,27,28)/t16-/m1/s1 |
InChI Key |
FSIXJBUZJWAZSH-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
Origin of Product |
United States |
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